2,6-Difluoro-4-methoxyaniline: A Technical Guide for Researchers and Drug Development Professionals
2,6-Difluoro-4-methoxyaniline: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Structure, Properties, Synthesis, and Applications of a Key Synthetic Intermediate.
Introduction
2,6-Difluoro-4-methoxyaniline is a substituted aniline that has garnered significant interest in the fields of medicinal chemistry and materials science. The unique substitution pattern of two electron-withdrawing fluorine atoms ortho to the amino group and an electron-donating methoxy group para to it imparts distinct chemical properties, making it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of 2,6-Difluoro-4-methoxyaniline, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Identification
The structure of 2,6-Difluoro-4-methoxyaniline consists of a benzene ring substituted with an amino group at position 1, two fluorine atoms at positions 2 and 6, and a methoxy group at position 4.
Table 1: Chemical Identification of 2,6-Difluoro-4-methoxyaniline
| Identifier | Value |
| CAS Number | 151414-47-0[1] |
| Molecular Formula | C₇H₇F₂NO[1] |
| Molecular Weight | 159.14 g/mol [1] |
| IUPAC Name | 2,6-Difluoro-4-methoxyaniline |
| Synonyms | 4-Amino-3,5-difluoroanisole, 2,6-Difluoro-p-anisidine |
Physicochemical and Spectroscopic Properties
Understanding the physical and spectral properties of 2,6-Difluoro-4-methoxyaniline is crucial for its handling, characterization, and application in synthesis.
Table 2: Physicochemical Properties of 2,6-Difluoro-4-methoxyaniline
| Property | Value |
| Physical Form | Solid, semi-solid, or liquid[1] |
| Melting Point | 39 °C |
| Boiling Point | 172.4 °C at 760 mmHg |
| Solubility | Data not available. Expected to be soluble in common organic solvents. |
Table 3: Spectroscopic Data for 2,6-Difluoro-4-methoxyaniline
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.45 (t, J=9.0 Hz, 2H, Ar-H), 3.75 (s, 3H, OCH₃), 3.70 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 153.2 (t, J=6.9 Hz), 150.7 (t, J=11.5 Hz), 121.8 (t, J=15.2 Hz), 100.2 (t, J=27.7 Hz), 56.1 |
| Mass Spectrometry (EI) | While a specific experimental spectrum is not readily available, the fragmentation pattern is expected to show a molecular ion peak at m/z 159, with subsequent losses of CH₃ (m/z 144), CO (m/z 131), and HF (m/z 139), characteristic of methoxy and fluoro-substituted anilines. |
Note: The NMR data is interpreted from a supporting information document and should be considered provisional until confirmed by a dedicated spectral analysis of this specific compound.
Reactivity and Synthesis
The reactivity of the aromatic ring in 2,6-Difluoro-4-methoxyaniline is significantly influenced by its substituents. The two strongly electron-withdrawing fluorine atoms decrease the electron density of the ring, making it less susceptible to electrophilic aromatic substitution reactions. Conversely, the methoxy group is electron-donating through resonance. This interplay of electronic effects governs the regioselectivity of its reactions.
A common synthetic route to 2,6-Difluoro-4-methoxyaniline starts from 3,5-difluoroanisole. The synthesis involves an ortho-lithiation followed by carboxylation to form 2,6-difluoro-4-methoxybenzoic acid. This intermediate can then be converted to the target aniline via a Curtius or Schmidt rearrangement.
Experimental Protocol: Synthesis of 2,6-Difluoro-4-methoxyaniline
The following is a generalized protocol based on literature procedures for the synthesis of 2,6-Difluoro-4-methoxyaniline from 3,5-difluoroanisole.
Step 1: Synthesis of 2,6-Difluoro-4-methoxybenzoic acid
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Dissolve 3,5-difluoroanisole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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Slowly add an equimolar amount of n-butyllithium (n-BuLi) while maintaining the temperature at -78 °C.
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Stir the reaction mixture at this temperature for 1-2 hours.
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Quench the reaction by adding an excess of crushed dry ice (solid CO₂).
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Allow the reaction mixture to warm to room temperature.
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Perform an aqueous workup, typically by adding water and acidifying with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 2,6-Difluoro-4-methoxyaniline (via Curtius Rearrangement)
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Convert the 2,6-difluoro-4-methoxybenzoic acid to the corresponding acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.
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React the acid chloride with sodium azide (NaN₃) in a suitable solvent (e.g., acetone/water) to form the acyl azide.
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Isolate the acyl azide and dissolve it in an inert solvent (e.g., toluene).
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Heat the solution to induce the Curtius rearrangement, forming the isocyanate intermediate with the evolution of nitrogen gas.
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Hydrolyze the isocyanate by heating with an aqueous acid (e.g., HCl) to yield the desired 2,6-Difluoro-4-methoxyaniline.
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Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the product by column chromatography or distillation.
Applications in Drug Development and Research
While 2,6-Difluoro-4-methoxyaniline itself has not been reported to possess significant biological activity, it serves as a crucial building block for the synthesis of a wide range of biologically active molecules. The presence of the difluoro-methoxy-aniline scaffold is a common feature in many potent and selective kinase inhibitors, which are a cornerstone of modern cancer therapy. The fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability of the final drug molecule.
Derivatives of fluorinated anilines have shown promise as:
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Anticancer Agents: Particularly as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.
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Antimicrobial Agents: The incorporation of fluorine can enhance the antimicrobial properties of various heterocyclic compounds.
Safety and Handling
2,6-Difluoro-4-methoxyaniline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,6-Difluoro-4-methoxyaniline is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its unique electronic properties, arising from the difluoro and methoxy substitutions, make it an attractive building block for creating complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the research and development efforts of scientists and drug development professionals.
